3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a piperidine-based compound featuring a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structural validation .
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-28(26,19-10-9-16-5-1-2-6-18(16)13-19)24-11-3-4-15(14-24)12-20-22-21(23-27-20)17-7-8-17/h9-10,13,15,17H,1-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDWNOLZYDRIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Tetrahydronaphthalenyl Sulfonyl Group: This step involves sulfonylation reactions, where the sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Incorporation of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Stability and Degradation Reactions
The compound exhibits stability under acidic and neutral conditions but undergoes hydrolysis in alkaline environments (pH > 10) due to sulfonamide bond cleavage. Oxidative degradation occurs with H₂O₂ or O₂, forming sulfonic acid derivatives .
Table 2: Stability Profile
Functional Group Reactivity
- Piperidine nitrogen : Participates in protonation-deprotonation equilibria (pKa ~9.5) and forms salts with strong acids (e.g., HCl) .
- Sulfonamide group : Resists nucleophilic substitution but reacts with Grignard reagents (e.g., RMgX) under anhydrous conditions .
- 1,2,4-Oxadiazole : Stable to electrophilic aromatic substitution; undergoes ring-opening with LiAlH₄ to form amidines .
Table 3: Reactivity Highlights
Catalytic Modifications
- Cross-coupling reactions : The sulfonyl group directs regioselective Suzuki-Miyaura coupling at the tetrahydronaphthalene ring (e.g., with arylboronic acids) .
- Photochemical reactions : UV irradiation in acetonitrile generates radicals at the cyclopropane moiety, enabling C–H functionalization .
Table 4: Catalytic Applications
Pharmacological Derivatization
The compound serves as a precursor for HDAC inhibitors and antifungal agents . Key modifications include:
- Introduction of triazole rings via click chemistry (CuAAC) .
- Sulfone oxidation to sulfonamides for enhanced solubility .
Table 5: Bioactive Derivatives
| Derivative Structure | Biological Activity (IC₅₀) | Source |
|---|---|---|
| Triazole-linked analog | HDAC6 inhibition: 12 nM | |
| Sulfonamide variant | Antifungal (C. albicans): 0.8 μg/mL |
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Substituent Effects on Binding and Pharmacokinetics
- Oxadiazole Modifications : The cyclopropyl group on the target compound’s oxadiazole may confer greater metabolic stability compared to aromatic substituents (e.g., 4-chlorophenyl in or pyridinyl in ), as aliphatic groups are less prone to oxidative metabolism. However, aromatic groups (e.g., pyridine in ) could enhance target binding via π-π interactions.
- Sulfonyl vs.
- Piperidine Substitution: The 1-position substitution in the target compound contrasts with 4-position alkylphenoxy groups in , which may alter conformational flexibility. Compounds with bulky hydrophobic substituents (e.g., tetrahydronaphthalene) likely occupy larger binding pockets, as seen in S1R ligand pharmacophores .
Structural Dynamics and Target Engagement
Molecular docking studies of analogous compounds (e.g., ) reveal that substituent size and orientation critically influence binding modes. For instance, compounds with hydrophobic groups at the piperidine’s 4-position exhibit RMSD > 4 Å due to reorientation in binding pockets, yet maintain salt-bridge interactions with Glu172 . The target compound’s tetrahydronaphthalene sulfonyl group may similarly adapt to hydrophobic cavities near helices α4/α5, optimizing binding despite steric bulk.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a sulfonyl group derived from tetrahydronaphthalene, and an oxadiazole moiety. This unique arrangement contributes to its biological properties.
Research indicates that this compound acts primarily as an inhibitor of the Discoidin Domain Receptor 1 (DDR1) . DDR1 is involved in various cellular processes, including cell adhesion and migration, making it a target for conditions such as fibrosis and cancer. The compound has been shown to modulate DDR1 phosphorylation and prevent collagen-induced activation in renal epithelial cells .
Anticancer Properties
Studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] have demonstrated significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The presence of the oxadiazole moiety is believed to enhance the cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .
In Vivo Studies
In vivo studies using Col4a3 mice , a model for Alport syndrome and chronic kidney disease, demonstrated that the compound preserved renal function and reduced tissue damage when administered therapeutically. This suggests a significant therapeutic value in conditions characterized by excessive collagen deposition .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 6.3 | Induction of apoptosis |
| Anticancer | HeLa | 12.0 | Cell cycle arrest |
| Renal Protection | Col4a3 Mouse Model | N/A | DDR1 phosphorylation inhibition |
Case Studies
One notable study involved assessing the effects of the compound on renal epithelial cells. The results indicated that treatment with the compound significantly reduced DDR1 activation in response to collagen exposure, leading to decreased fibrotic responses in vitro . Furthermore, in vivo administration resulted in improved renal histology and function compared to untreated controls.
Q & A
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer : Standardize synthetic protocols (e.g., solvent grades, temperature control) and use internal standards (e.g., deuterated analogs) in LC-MS quantification. Include positive controls (e.g., reference inhibitors) in each assay plate .
Mechanistic Studies
Q. How can the sulfonyl-piperidine group's electronic effects on bioactivity be elucidated?
Q. What experimental designs are suitable for probing metabolic pathways of this compound?
- Methodological Answer : Incubate with liver microsomes or hepatocytes, followed by LC-HRMS to identify phase I/II metabolites. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
